

# L-741,626: A Technical Guide to its Dopamine D2 Receptor Engagement

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## Compound of Interest

Compound Name: L-741671

Cat. No.: B1674071

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Disclaimer: While this document provides a comprehensive overview of the dopamine D2 receptor antagonist L-741,626, it is important to note that publicly available, direct in vivo receptor occupancy data from Positron Emission Tomography (PET) or other quantitative imaging studies for this specific compound is limited. The information presented herein is compiled from extensive in vitro binding and functional assay data.

## Introduction

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor.<sup>[1]</sup> Its selectivity for the D2 receptor over the closely related D3 and D4 receptor subtypes makes it a valuable pharmacological tool for elucidating the specific roles of D2 receptor signaling in various physiological and pathological processes.<sup>[1]</sup> This guide provides a detailed technical overview of the receptor binding profile, functional activity, and the underlying signaling pathways associated with L-741,626, with a focus on the methodologies used for its characterization.

## Quantitative Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for L-741,626, providing a clear comparison of its affinity and functional potency at dopamine receptor subtypes.

Table 1: Receptor Binding Affinity (K<sub>i</sub>) of L-741,626

Receptor Subtype	Ligand	Ki (nM)	Cell Line	Radioligand	Reference
Human Dopamine D2	L-741,626	11.2	HEK 293	[125I]IABN	<a href="#">[2]</a>
Human Dopamine D3	L-741,626	~168 (15-fold lower than D2)	HEK 293	[125I]IABN	<a href="#">[2]</a>
Human Dopamine D4	L-741,626	~1523 (136-fold lower than D2)	HEK 293	[125I]IABN	<a href="#">[2]</a>

Table 2: Functional Antagonist Activity (EC50) of L-741,626

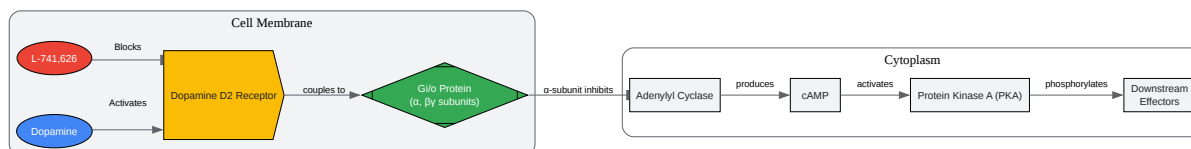
Receptor Subtype	Assay Type	EC50 (nM)	Cell Line	Agonist Inhibited	Reference
Human Dopamine D2	Inhibition of Mitogenesis	4.46	CHO	Quinpirole	<a href="#">[2]</a>
Human Dopamine D3	Inhibition of Mitogenesis	90.4	CHO	Quinpirole	<a href="#">[2]</a>

## Experimental Protocols

This section details the methodologies employed in the key experiments cited for L-741,626 characterization.

## Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.



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## References

- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
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